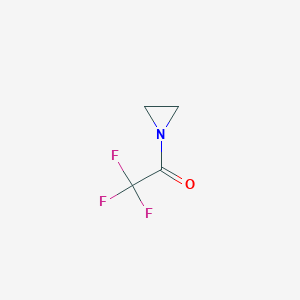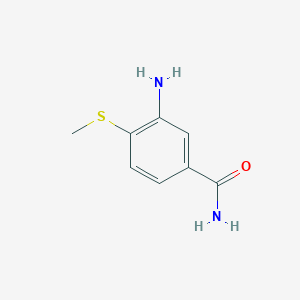
Bis(1-oxoisononyl) peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-oxoisononyl) peroxide: is an organic peroxide compound with the chemical formula C18H34O4 . It is known for its strong oxidizing properties and is used in various industrial applications, particularly as an initiator for polymerization reactions. The compound is sensitive to temperature changes and contamination, which can lead to violent decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-oxoisononyl) peroxide typically involves the reaction of nonanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions must be carefully controlled to prevent decomposition and ensure high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process includes stringent temperature control and the use of stabilizers to prevent premature decomposition. The compound is usually stored and transported as a mixture with an inert solid to enhance safety .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-oxoisononyl) peroxide primarily undergoes decomposition reactions, where it breaks down into nonanoic acid and oxygen. It can also participate in oxidation reactions, where it acts as an oxidizing agent to convert other compounds into their oxidized forms .
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and various acids as catalysts. The reactions are typically carried out at controlled temperatures to prevent explosive decomposition.
Decomposition Reactions: These reactions can be initiated by heat or contamination with certain metals or organic compounds.
Major Products: The major products formed from the decomposition of this compound are nonanoic acid and oxygen. In oxidation reactions, the products depend on the specific substrates being oxidized .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(1-oxoisononyl) peroxide is used as an initiator for radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: While not commonly used directly in biological or medical applications, the compound’s derivatives and related peroxides are studied for their potential antimicrobial and antitumor properties .
Industry: In the industrial sector, this compound is used in the production of plastics and resins. It serves as a curing agent for unsaturated polyester resins and as a cross-linking agent for polyethylene .
Wirkmechanismus
The mechanism of action of bis(1-oxoisononyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, particularly polymerization. The molecular targets include unsaturated compounds that can undergo radical addition reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(1-oxononyl) peroxide: Similar in structure and properties, used in similar applications.
Bis(1-hydroperoxyalkyl) peroxides: These compounds also serve as initiators for polymerization and have similar reactivity.
Uniqueness: Bis(1-oxoisononyl) peroxide is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled polymerization processes where precise initiation is required .
Eigenschaften
CAS-Nummer |
58499-37-9 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
7-methyloctanoyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
XKXGWYAQJRXDPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


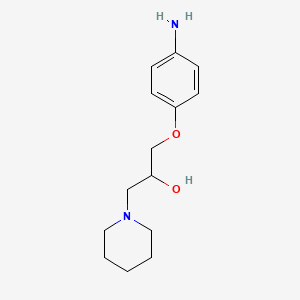
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
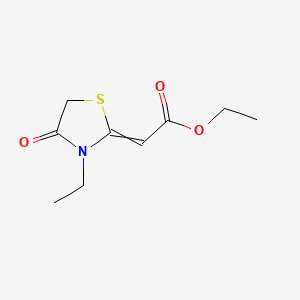
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
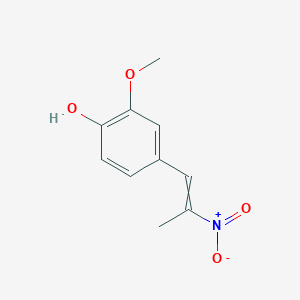
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)

